N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-4-12-26(13-5-2)32(29,30)18-9-6-16(7-10-18)21(28)25-22-24-19-11-8-17(23-15(3)27)14-20(19)31-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABNLRAOCDDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic drugs. Its ability to inhibit certain enzymes involved in inflammation and pain suggests its potential use in treating conditions such as arthritis and other inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: The N,N-dipropylsulfamoyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to dimethylsulfamoyl (logP ~2.8) or polar groups like morpholinomethyl (logP ~1.9) .
- Solubility: Polar substituents (e.g., morpholinomethyl in 4d) improve aqueous solubility, whereas the target compound’s dipropyl group may reduce solubility in polar solvents .
- Thermal Stability : Melting points for analogs range from 99.9°C to 177.2°C (), suggesting that bulkier substituents (e.g., dipropyl) could lower melting points due to reduced crystallinity .
Spectroscopic and Analytical Data
- 1H/13C NMR : The target compound’s benzothiazole acetamido group would show distinct downfield shifts for the NH proton (~10–12 ppm) and carbonyl carbons (~165–170 ppm), similar to analogs in and .
- HRMS : Experimental molecular ion peaks for similar compounds (e.g., [M+Na]+ at 315.0994 in ) align with calculated values within 0.5 ppm error, supporting structural validation methodologies applicable to the target compound .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 444.57 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing the benzothiazole scaffold exhibit a variety of biological activities through different mechanisms:
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 50 to 250 µg/mL depending on the specific derivative tested .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain benzothiazole derivatives could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role in cancer therapy .
- Neuroprotective Studies : While direct studies on this compound are scarce, related compounds have shown inhibitory effects on necrosis pathways, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, Suzuki-Miyaura cross-coupling (for aryl-thiazole linkages), and sulfonamide formation. For example:
- Step 1 : React 2-amino-6-bromobenzo[d]thiazole with acetamide derivatives under basic conditions (e.g., NaH in THF) to introduce the acetamido group .
- Step 2 : Use Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with boronic acids or esters to functionalize the thiazole ring .
- Step 3 : Introduce the dipropylsulfamoyl group via sulfonylation of the benzamide intermediate using sulfamoyl chloride and propylamine .
- Optimization : Reaction yields (55–90%) depend on solvent choice (THF/dioxane), temperature (60–120°C), and catalyst loading .
Q. Which analytical techniques are critical for validating structural integrity and purity?
- 1H/13C NMR : Confirm substitution patterns (e.g., acetamido proton at δ 2.1–2.3 ppm; thiazole C-2 carbon at δ 165–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., m/z 450–550 for derivatives) with <5 ppm error .
- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water gradients) .
- Melting Point : Monitor consistency (e.g., 190–265°C for related benzothiazoles) to detect impurities .
Q. How can researchers optimize purification post-synthesis?
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (7:1) for intermediates .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (99% by HPLC) .
- TLC Monitoring : Track reaction progress (Rf = 0.3–0.5 in chloroform/methanol 9:1) to minimize byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent Variation : Modify the dipropylsulfamoyl group (e.g., replace with piperazine or morpholine) to alter lipophilicity and target binding .
- Thiazole Ring Functionalization : Introduce electron-withdrawing groups (e.g., Br, CF₃) to enhance electrophilicity and enzyme inhibition .
- Bioisosteric Replacement : Swap benzamide with isonicotinamide to improve solubility and pharmacokinetics .
- Data Analysis : Use IC50 trends (e.g., urease inhibition IC50 = 5–50 µM for related compounds) to prioritize analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., bacterial vs. human urease) to reduce variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., thiourea for urease assays) .
- Computational Validation : Compare docking scores (AutoDock Vina) with experimental IC50 to identify false positives .
Q. How do DFT calculations elucidate electronic properties and reactivity?
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiazole ring’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack .
- Mechanistic Insights : Simulate reaction pathways (e.g., sulfonylation) using B3LYP/6-31G(d) to optimize transition states .
- NMR Correlation : Match computed chemical shifts (GIAO method) with experimental data to validate tautomeric forms .
Q. What in vitro models are suitable for evaluating enzyme inhibition mechanisms?
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For urease, monitor ammonia release via indophenol method at 630 nm .
- Docking Studies : AutoDock or Schrödinger Suite can predict binding modes to active sites (e.g., urease’s nickel center) .
- Cellular Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., COX-2 vs. COX-1) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
